Tricine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffer for biological experiments

Tricine is a good buffering agent, meaning it can resist changes in acidity (pH) within a solution. This property makes it valuable for biological experiments where maintaining a specific pH is crucial for optimal activity of enzymes, proteins, and other biological molecules.

Tricine buffers are particularly useful in the range of pH 7.0 to 8.6 []. They are especially beneficial for studies involving:

- Cell culture: Maintaining a consistent pH is essential for healthy cell growth and function in cell culture experiments [].

- Protein studies: Enzymes and proteins often have specific pH ranges where they function optimally. Tricine buffers can help maintain this optimal environment during protein purification, analysis, and manipulation.

Component in protein gel electrophoresis

Tricine is a component of a specific type of gel electrophoresis technique called Tricine-SDS PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). This technique is used to separate proteins based on their size and electrical charge.

Tricine-SDS PAGE offers several advantages over traditional SDS-PAGE, including:

- Improved resolution of small proteins: Tricine gels allow for better separation of smaller proteins compared to standard SDS-PAGE gels.

- Reduced streaking: Tricine helps minimize streaking of protein bands, which can improve the clarity and accuracy of the results.

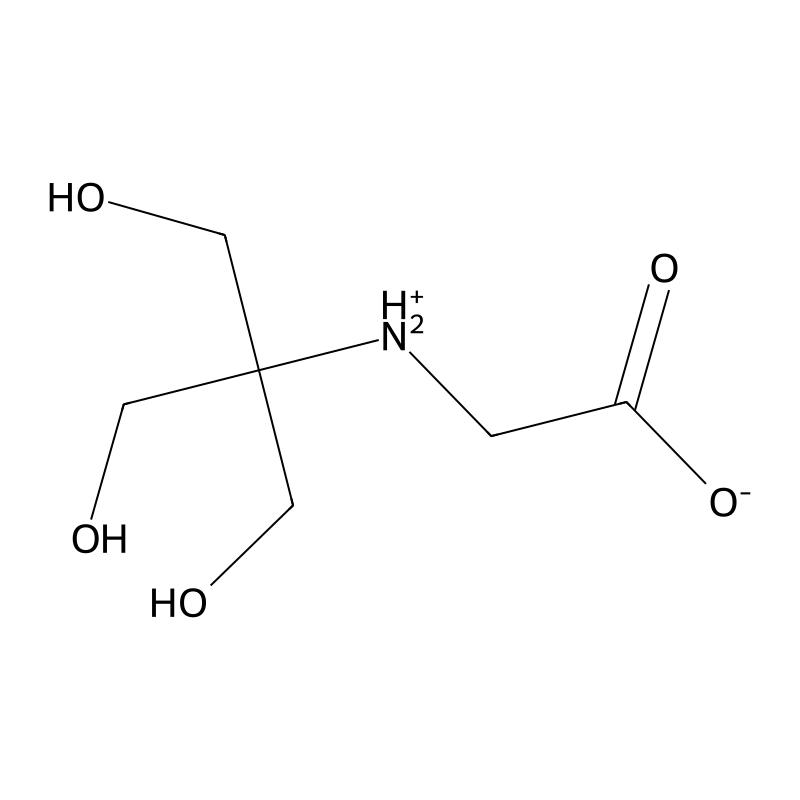

Tricine, chemically known as N-tris(hydroxymethyl)methylglycine, is a zwitterionic amino acid characterized by its white crystalline powder form. It was first synthesized by Good for buffering chloroplast reactions and is commonly utilized in various biochemical applications. The molecular formula of Tricine is C6H13NO5, with a molecular weight of 179.17 g/mol. Its pKa value is approximately 8.15 at 20°C, making it effective in the pH range of 7.4 to 8.8, which is ideal for many biological processes and experiments .

Tricine's primary function in scientific research lies in its exceptional buffering capacity. Buffers maintain a stable pH environment in solutions, which is crucial for many biological processes and biochemical experiments. Tricine's zwitterionic structure allows it to donate or accept protons depending on the surrounding pH, effectively resisting changes in acidity or alkalinity [].

In the context of electrophoresis, a technique for separating biomolecules based on size and charge, tricine is particularly valuable. Compared to traditional buffers like glycine, tricine offers several advantages:

- Improved resolution of small proteins: Tricine's lower negative charge allows it to migrate faster through the gel matrix, enabling better separation of smaller proteins that might otherwise migrate too closely with the buffer front in glycine-based systems.

- Reduced heating effects: Tricine exhibits a higher ionic strength compared to glycine. This translates to increased ion movement within the gel, reducing frictional heating that can damage proteins during electrophoresis.

- Compatibility with lower acrylamide concentrations: Tricine's buffering capacity allows for the use of gels with lower acrylamide percentages, which can be beneficial for separating larger proteins that struggle to migrate through denser gels.

Tricine is predominantly recognized for its role as a biological buffer in electrophoresis and chromatography. It is particularly effective in the separation of low molecular weight proteins due to its lower negative charge compared to glycine, allowing for faster migration during gel electrophoresis. Tricine is also employed in high-performance liquid chromatography and ion exchange chromatography, where precise pH control is crucial for maintaining protein stability and activity .

Tricine can be synthesized through several methods, including:

- Direct Synthesis: Combining hydroxymethyl groups with glycine under controlled conditions.

- Crystallization: Purifying Tricine from ethanol and water solutions to achieve high purity levels .

- Buffer Preparation: Mixing appropriate amounts of Tricine with hydrochloric acid or sodium hydroxide to achieve desired pH levels.

These methods ensure that Tricine retains its buffering capacity and biological activity.

Tricine has a wide range of applications in scientific research and industry:

- Electrophoresis Buffer: Used in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for protein separation.

- Cell Culture: Acts as a buffer for resuspending cell pellets.

- Biochemical Assays: Serves as a stabilizing agent in various assays due to its zwitterionic nature.

- Pharmaceuticals: Utilized in drug formulation to maintain pH stability .

Research has shown that Tricine interacts with various biomolecules, enhancing the stability of proteins during electrophoresis and other biochemical processes. Its ability to scavenge hydroxyl radicals makes it beneficial in studies related to oxidative stress and radiation-induced damage to membranes . Interaction studies often focus on how Tricine affects enzyme activity and protein folding under different pH conditions.

Tricine shares similarities with several other compounds that serve as buffers or have similar structural features. Here are some notable comparisons:

| Compound Name | Structure Type | pKa Value | Unique Characteristics |

|---|---|---|---|

| Glycine | Amino Acid | 9.6 | Simpler structure; less effective as a buffer |

| Tris(hydroxymethyl)aminomethane | Amino Acid Buffer | 8.1 | Higher buffering capacity at physiological pH |

| N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | Zwitterionic Buffer | 7.5 | Commonly used in cell culture applications |

| 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid | Zwitterionic Buffer | 7.5 | Similar uses but different structural properties |

Tricine's unique balance between charge and buffering capacity gives it advantages over these compounds in specific applications, particularly those involving low molecular weight proteins .

Tricine (N-tris(hydroxymethyl)methylglycine) represents a fundamental Good's buffer compound with distinctive physicochemical characteristics that enable its widespread application in biochemical research. This comprehensive analysis examines the compound's spectroscopic signatures, thermal behavior, and aqueous solution properties through detailed characterization studies.

Spectroscopic Profiling

The spectroscopic characterization of Tricine reveals distinctive molecular signatures across multiple analytical techniques, providing detailed insights into its functional group composition and structural organization.

Infrared Spectral Signatures of Functional Groups

The infrared spectroscopic profile of Tricine exhibits characteristic absorption bands corresponding to its multiple functional groups. The hydroxyl stretching vibrations appear as a broad, intense absorption band spanning 3200-3600 cm⁻¹, with the broadening attributed to extensive hydrogen bonding between the three primary alcohol groups [1] [2] [3]. This broad envelope encompasses multiple overlapping O-H stretching modes from the tris(hydroxymethyl) substituent.

The amino group manifests through distinctive N-H stretching vibrations in the 3300-3500 cm⁻¹ region, appearing as medium-intensity, sharp peaks characteristic of primary amines [4] [5]. Primary amines typically exhibit two bands in this region corresponding to asymmetric and symmetric N-H stretching modes, distinguishing them from secondary amines which show only a single band.

Aliphatic C-H stretching vibrations from the methylene groups occur in the 2850-2960 cm⁻¹ range, consistent with sp³-hybridized carbon-hydrogen bonds [1] [6]. The carboxyl functionality contributes a strong, sharp carbonyl stretching absorption at 1700-1735 cm⁻¹, characteristic of carboxylic acid groups [7] [8]. This frequency range reflects the electron-withdrawing nature of the carboxyl oxygen atoms.

Additional characteristic absorptions include C-O stretching vibrations from the primary alcohol groups appearing at 1000-1300 cm⁻¹, while the carboxylic acid C-O stretch occurs at higher frequency (1210-1320 cm⁻¹) [7] [9]. The amino group contributes N-H bending vibrations in the 1580-1650 cm⁻¹ region, appearing as the characteristic scissoring mode of primary amines [4] [10].

Table 3: Infrared Spectroscopic Assignments for Tricine Functional Groups

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (hydroxyl groups) | 3200-3600 (broad) | Strong, broad | Multiple OH groups; hydrogen bonding causes broadening |

| N-H stretch (amino group) | 3300-3500 (medium, sharp) | Medium, sharp | Primary amine shows two bands (asymmetric and symmetric) |

| C-H stretch (aliphatic) | 2850-2960 | Medium | CH₂ groups in tris(hydroxymethyl) structure |

| C=O stretch (carboxyl) | 1700-1735 | Strong, sharp | Carboxylic acid carbonyl |

| C-O stretch (alcohol) | 1000-1300 | Medium | Primary alcohol C-O stretching |

| C-O stretch (carboxyl) | 1210-1320 | Medium-strong | Carboxylic acid C-O stretching |

| O-H bend (in-plane) | 1300-1400 | Medium | Alcohol OH bending vibration |

| N-H bend (amino) | 1580-1650 | Medium | Primary amine scissoring mode |

| C-H bend (methylene) | 1400-1475 | Medium | Methylene group deformation |

| O-H wag (out-of-plane) | 650-950 | Medium | Alcohol OH wagging vibration |

¹³Carbon Nuclear Magnetic Resonance Chemical Shift Assignments

The ¹³C NMR spectrum of Tricine provides definitive structural confirmation through characteristic chemical shift patterns corresponding to each carbon environment within the molecule [11] [12] [13]. The carboxyl carbon appears in the typical carbonyl region at 170-185 ppm, consistent with carboxylic acid functionality and reflecting the deshielding effect of the electronegative oxygen atoms [12] [14].

The amino-bearing carbon (C-2) resonates in the 50-65 ppm range, characteristic of aliphatic carbons adjacent to nitrogen-containing functional groups [15] [13]. The electron-withdrawing nature of the amino group causes downfield shifting compared to simple alkyl carbons. The central quaternary carbon (C-3) bearing the three hydroxymethyl substituents appears at 60-70 ppm, reflecting the cumulative deshielding effects of multiple electronegative oxygen atoms.

The three equivalent hydroxymethyl carbons (C-4, C-5, C-6) exhibit chemical shifts in the 60-65 ppm region, typical of primary alcohol carbons (CH₂OH) [12] [15]. This chemical shift reflects the deshielding influence of the directly bonded oxygen atoms while maintaining the characteristic primary carbon multiplicity patterns.

Table 4: ¹³C NMR Chemical Shift Assignments for Tricine

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment Notes |

|---|---|---|---|

| C-1 (Carboxyl carbon) | 170-185 | Quaternary | Carboxylic acid carbon (C=O) |

| C-2 (Amino-bearing carbon) | 50-65 | CH₂ | Alpha carbon adjacent to amino group |

| C-3 (Quaternary carbon) | 60-70 | Quaternary | Central quaternary carbon bearing three CH₂OH groups |

| C-4,5,6 (CH₂OH groups) | 60-65 | CH₂ | Primary alcohol carbons (CH₂OH) |

Thermal Behavior and Decomposition Patterns

Tricine exhibits characteristic thermal behavior patterns that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of 185-187°C, accompanied by gas evolution indicating concurrent thermal decomposition [16] [17] [18]. This melting point reflects the compound's crystalline structure stabilized by extensive hydrogen bonding networks between hydroxyl and amino functional groups.

The thermal decomposition process initiates near the melting temperature, with decomposition products including volatile compounds released as gases during heating [19] [20]. The compound maintains thermal stability up to approximately 180°C, making it suitable for most biochemical applications that require elevated temperatures [16] [21]. This thermal stability profile places Tricine within the range of thermally robust biological buffers.

The temperature coefficient of the ionization constant (dpKa/dT) measures -0.021 per °C at pH 7.0, indicating a negative temperature dependence typical of Good's buffers [16] [22]. This characteristic ensures relatively stable pH values across moderate temperature variations, an essential property for biological buffer applications.

Storage stability studies demonstrate that Tricine remains chemically stable indefinitely at room temperature under normal atmospheric conditions [16] [23] [24]. No special storage requirements beyond standard laboratory conditions are necessary, contributing to its practical utility in research applications.

Table 5: Thermal Behavior Parameters of Tricine

| Parameter | Value | Notes |

|---|---|---|

| Melting Point | 185-187°C | Melting accompanied by decomposition |

| Decomposition Temperature | >187°C | Decomposition begins near melting point |

| Thermal Stability | Stable to ~180°C | Good thermal stability for biological buffer |

| Gas Evolution | Occurs during melting | Gas evolution indicates thermal decomposition |

| Temperature Coefficient (dpKa/dT) | -0.021 per °C | Negative temperature dependence typical for amino buffers |

| Storage Stability | Indefinite at room temperature | No special storage requirements needed |

Aqueous Solubility and pH-Dependent Behavior

Tricine demonstrates exceptional aqueous solubility characteristics that enable its effective function as a biological buffer. The compound exhibits complete solubility in water up to 132.4 g/L at 25°C, with practical concentrations reaching 25% (w/v) or 1.0 M while maintaining clear, colorless solutions [17] [25] [16]. This high solubility reflects the compound's multiple hydroxyl groups and zwitterionic nature, which promote favorable hydration through hydrogen bonding with water molecules.

The aqueous solutions of Tricine display characteristic pH behavior reflecting its zwitterionic structure. A 1.0 M solution typically exhibits a pH range of 4.0-6.0, indicating the slightly acidic nature of unbuffered Tricine solutions [16] [25]. This pH range results from the balance between the acidic carboxyl group (pKa₁ = 2.3) and the basic amino group (pKa₂ = 8.1) [16] [22].

The compound's density (1.377 g/cm³) exceeds that of water due to the presence of multiple hydroxyl groups and the compact molecular structure [17]. The partition coefficient (log Pow = -2.87) confirms Tricine's highly hydrophilic character, indicating strong preference for aqueous environments over organic phases [17].

Table 6: Aqueous Solubility Properties of Tricine

| Measurement Type | Value | Notes |

|---|---|---|

| Water solubility (25°C) | 132.4 g/L | Complete solubility at physiological conditions |

| Water solubility (25°C) | 25% (w/v) | Very high aqueous solubility |

| Water solubility (25°C) | 1.0 M | Clear colorless solution at high concentration |

| Solution clarity | Clear | No precipitation or turbidity observed |

| Solution color | Colorless | No UV-visible absorption in solution |

| pH of 1M solution | 4.0-6.0 | Slightly acidic due to zwitterionic nature |

| pH of saturated solution | ~5.0 | Typical pH range for unbuffered tricine solutions |

| Density (g/cm³) | 1.377 | Higher than water due to multiple hydroxyl groups |

| Partition coefficient (log Pow) | -2.87 | Highly hydrophilic compound |

Buffering Capacity Across Biological pH Ranges

The buffering capacity of Tricine demonstrates maximum effectiveness within the pH range of 7.4-8.8, corresponding to the pKa₂ value of 8.1 at 25°C [16] [25] [26]. This buffering range encompasses physiologically relevant pH conditions, making Tricine particularly valuable for biological and biochemical applications requiring pH control in the slightly alkaline region.

The compound functions as a zwitterionic buffer through the ionization equilibrium of its amino group, with the carboxyl group remaining deprotonated across the useful buffering range due to its low pKa₁ value of 2.3 [16] [22]. The Henderson-Hasselbalch equation applies directly within the effective buffering range, enabling predictable pH calculations for buffer preparation.

Metal ion interactions represent an important consideration for buffering applications. Tricine exhibits varying degrees of metal binding, with logarithmic binding constants (log K) at 0.1 M and 20°C of 1.2 for Mg²⁺, 2.4 for Ca²⁺, 2.7 for Mn²⁺, and 7.3 for Cu²⁺ [16]. The relatively strong copper binding may interfere with copper-dependent enzymatic processes, while the weak interactions with physiologically abundant ions like magnesium and calcium minimize interference in biological systems.

Table 7: pH-Dependent Behavior and Buffering Capacity

| pH Parameter | Value/Range | Description |

|---|---|---|

| pKa1 (25°C) | 2.3 | Carboxyl group deprotonation |

| pKa2 (25°C) | 8.1 | Amino group protonation/deprotonation |

| Useful buffering range | 7.4-8.8 | Effective buffering zone for biological applications |

| Optimal buffering pH | 8.1 ± 1.0 | pH where buffering capacity is maximum |

| Temperature coefficient (dpKa/dT) | -0.021 per °C | Negative temperature dependence typical for Good buffers |

| Buffering capacity | Maximum at pH 8.1 | Highest resistance to pH change at pKa2 |

| Henderson-Hasselbalch equation applicability | Valid in buffering range | Standard buffer calculations apply |

| Ionic strength effects | Minimal at physiological conditions | Low ionic strength interference |

Table 8: Metal Ion Binding Properties

| Metal Ion | Log K (Binding Constant) | Interaction Strength | Practical Implications |

|---|---|---|---|

| Magnesium (Mg²⁺) | 1.2 | Weak | Minimal interference in biological systems |

| Calcium (Ca²⁺) | 2.4 | Weak-Moderate | Some chelation possible at high concentrations |

| Manganese (Mn²⁺) | 2.7 | Weak-Moderate | Moderate chelation potential |

| Copper (Cu²⁺) | 7.3 | Strong | Strong chelation - may interfere with Cu-dependent enzymes |

| Iron (Fe³⁺) | Not determined | Expected moderate | Potential interference with iron-dependent processes |

| Zinc (Zn²⁺) | Not determined | Expected moderate | May affect zinc-dependent enzymes |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 120 of 123 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website